molecular formula C5H5ClF2N2O2S B2703883 1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 957284-65-0

1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2703883
CAS No.: 957284-65-0
M. Wt: 230.61
InChI Key: UDAPEXYRSBGGGB-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound characterized by the presence of a difluoromethyl group, a methyl group, and a sulfonyl chloride group attached to a pyrazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the introduction of the difluoromethyl group onto the pyrazole ring. One common method includes the use of difluoromethylation reagents in the presence of a suitable catalyst. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrazole ring . Industrial production methods may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, potentially altering their function .

Comparison with Similar Compounds

1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonyl chloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(difluoromethyl)-5-methylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClF2N2O2S/c1-3-4(13(6,11)12)2-9-10(3)5(7)8/h2,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAPEXYRSBGGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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